Cas no 653-35-0 (1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene)

1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene
- 2,3,4,5,6-Pentafluorobenzyl chloride
- alpha-Chloro-2,3,4,5,6-pentafluorotoluene
- 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene
- Pentafluorobenzyl chloride
- UNII-J3AMF5UR8V
- AC-9751
- (Chloromethyl)pentafluorobenzene
- FT-0622127
- .alpha.-Chloro-2,3,4,5,6-pentafluorotoluene
- SCHEMBL2074171
- CK2009
- EN300-226053
- 653-35-0
- AS-45843
- J3AMF5UR8V
- Benzene, (chloromethyl)pentafluoro-
- 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene #
- 2,3,4,5,6-Pentafluorobenzylchloride
- BENZENE, 1-(CHLOROMETHYL)-2,3,4,5,6-PENTAFLUORO-
- A8870
- CHLOROMETHYLPENTAFLUOROBENZENE
- DTXSID90215646
- MFCD00040864
- NS00042707
- Benzene, 1-(chloromethyl)2,3,4,5,6-pentafluoro-
- EINECS 211-501-0
- AKOS005622567
- STK802324
- BBL011093
-
- MDL: MFCD00040864
- インチ: 1S/C7H2ClF5/c8-7(12,13)3-1-2-4(9)6(11)5(3)10/h1-2H
- InChIKey: ZLNVRXFZTPRLIK-UHFFFAOYSA-N
- SMILES: C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl
- BRN: 647807
計算された属性
- 精确分子量: 215.97700
- 同位素质量: 215.977
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 0A^2
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 1.59
- ゆうかいてん: No data available
- Boiling Point: 72 °C
- フラッシュポイント: 72°C/22mm
- Refractive Index: 1.443
- すいようせい: Not miscible in water.
- PSA: 0.00000
- LogP: 3.12090
- Solubility: まだ確定していません。
- 敏感性: Lachrymatory
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H301,H311,H331,H314,H318
-
Warning Statement:
P260,P301
P310,P303
P361
P353,P305
P351
P338,P361,P405,P501A - 危険物輸送番号:2927
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:
- Packing Group:II
- HazardClass:6.1
- 危险等级:6.1
- 包装グループ:II
- 储存条件:4°Cで保存し、-4°Cで保存するのがより良い
- 包装カテゴリ:II
- Risk Phrases:R20/21/22; R34; R36
- 安全术语:6.1
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-226053-0.05g |
1-(chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 95% | 0.05g |
$19.0 | 2024-06-20 | |
Alichem | A013010093-500mg |
Pentafluorobenzyl chloride |
653-35-0 | 97% | 500mg |
$815.00 | 2023-09-01 | |
Oakwood | 009308-250mg |
Pentafluorobenzyl chloride |
653-35-0 | 250mg |
$40.00 | 2024-07-19 | ||
Oakwood | 009308-1g |
Pentafluorobenzyl chloride |
653-35-0 | 1g |
$80.00 | 2024-07-19 | ||
eNovation Chemicals LLC | D749118-100g |
Pentafluorobenzyl chloride |
653-35-0 | 98% | 100g |
$1090 | 2023-05-17 | |
eNovation Chemicals LLC | D749118-25g |
Pentafluorobenzyl chloride |
653-35-0 | 98% | 25g |
$260 | 2024-06-07 | |
Alichem | A013010093-250mg |
Pentafluorobenzyl chloride |
653-35-0 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A013010093-1g |
Pentafluorobenzyl chloride |
653-35-0 | 97% | 1g |
$1475.10 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P89490-1g |
Pentafluorobenzyl chloride |
653-35-0 | 1g |
¥218.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022830-25g |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene |
653-35-0 | 98% | 25g |
¥2163 | 2024-05-22 |
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene Suppliers
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene 関連文献
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1. 723. Polyfluoroarenes. Part IV. 2,3,4,5,6-Pentafluorotoluene and related compoundsJ. M. Birchall,R. N. Haszeldine J. Chem. Soc. 1961 3719
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2. 173. Aromatic polyfluoro-compounds. Part VIII. Pentafluorobenzaldehyde and related pentafluorophenyl ketones and carboxylic acidsA. K. Barbour,M. W. Buxton,P. L. Coe,R. Stephens,J. C. Tatlow J. Chem. Soc. 1961 808
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3. Flash vacuum pyrolysis over magnesium. Part 1. Pyrolysis of benzylic, other aryl/alkyl and aliphatic halidesR. Alan Aitken,Philip K. G. Hodgson,John J. Morrison,Adebayo O. Oyewale J. Chem. Soc. Perkin Trans. 1 2002 402
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Su-fen Yuan,Ze-hua Liu,Hai-xian Lian,Chuang-tao Yang,Qing Lin,Hua Yin,Zhi Dang Anal. Methods 2017 9 4819
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5. Reactions of metal cyanides with polyfluorobenzenesE. Felstead,H. C. Fielding,B. J. Wakefield J. Chem. Soc. C 1966 708
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6. Derivative formation in the quantitative gas-chromatographic analysis of pharmaceuticals. Part II. A reviewJ. D. Nicholson Analyst 1978 103 193
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7. Chapter 4. The effect of a magnetic field on chemical reactionsP. W. Atkins,T. P. Lambert Annu. Rep. Prog. Chem. Sect. A. Inorg. and Phys. Chem 1975 72 67
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzeneに関する追加情報
Professional Introduction to 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 653-35-0)
1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene, with the chemical formula C₇H₂ClF₅, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique electronic and steric properties due to the presence of multiple fluorine atoms. The cas no653-35-0 identifier is a critical reference point for researchers and industrial chemists working with this substance.
The structural features of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene make it a versatile intermediate in organic synthesis. The chloromethyl group (–CH₂Cl) at the para position relative to the fluoro substituents introduces reactivity that can be exploited in various synthetic pathways. This reactivity has been leveraged in the development of novel pharmaceutical agents and materials with specialized applications.
In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene serves as a valuable building block in the synthesis of fluorinated heterocycles and other complex molecular architectures. These architectures are often essential for achieving high affinity and selectivity in drug design.
One of the most compelling aspects of this compound is its role in the development of antiviral and anticancer agents. The electron-withdrawing nature of the fluorine atoms influences the electronic distribution across the molecule, which can be harnessed to modulate biological activity. For instance, studies have demonstrated that fluorinated aromatic compounds can interfere with viral replication by disrupting essential enzymatic pathways.
The synthesis of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene typically involves multi-step reactions starting from commercially available precursors such as pentafluorobenzene. The introduction of the chloromethyl group is often achieved through nucleophilic substitution or other halogen exchange reactions. These synthetic strategies have been refined over time to improve yield and purity, making the compound more accessible for research purposes.
Recent advances in computational chemistry have also contributed to a deeper understanding of the properties of 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level. This information is crucial for designing molecules with improved pharmacokinetic profiles and reduced side effects.
The environmental impact of fluorinated compounds is another area of growing concern. While these molecules offer numerous benefits in medicinal chemistry, their persistence in the environment raises questions about long-term safety. Researchers are actively exploring greener synthetic routes and biodegradable alternatives to mitigate these concerns. The development of more sustainable methodologies for producing 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene is an ongoing effort within the scientific community.
In conclusion, 1-(Chloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 653-35-0) represents a fascinating compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents. As research continues to evolve,the potential uses for this compound are likely to expand further,driven by advancements in synthetic chemistry and computational methods.
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